molecular formula C16H19F2N3O4S B2564020 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine CAS No. 1396886-11-5

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine

Cat. No.: B2564020
CAS No.: 1396886-11-5
M. Wt: 387.4
InChI Key: UGULIKMDSIDQTI-UHFFFAOYSA-N
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Description

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves several steps. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by functionalization with the difluorobenzoyl and methanesulfonyl groups. The reaction conditions typically involve the use of metal catalysts and specific reagents to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Ring-opening reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:

    Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or block receptor sites, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine can be compared with other azetidine-based compounds, such as:

  • 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
  • 1-(3,4-difluorobenzoyl)azetidine

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O4S/c1-26(24,25)21-6-4-19(5-7-21)16(23)12-9-20(10-12)15(22)11-2-3-13(17)14(18)8-11/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULIKMDSIDQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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